8-Oxaspiro[4.5]decan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Fragment-based lead discovery often struggles with high lipophilicity and promiscuity. Carbocyclic spiro[4.5]decan-1-one (XLogP 2.4) yields solubility-limited hits. 8-Oxaspiro[4.5]decan-1-one solves this with XLogP 0.6, TPSA 26.3 Ų, zero H-bond donors, and zero rotatable bonds-ideal for CNS MPO-compliant libraries. • +9.2 Ų TPSA vs. spiro[4.5]decan-1-one enables precise in silico ADME modeling • Regiospecific Prins/pinacol cascade yields 7-substituted derivatives in 75-86% • ≥95% purity, ambient shipment from US/EU stock

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 1380389-10-5
Cat. No. B1429100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxaspiro[4.5]decan-1-one
CAS1380389-10-5
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCOCC2
InChIInChI=1S/C9H14O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h1-7H2
InChIKeyQCBONXGCDCJBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxaspiro[4.5]decan-1-one Procurement Guide


8-Oxaspiro[4.5]decan-1-one (CAS 1380389-10-5) is a bicyclic spiroketone composed of a tetrahydropyran ring and a cyclopentanone unit sharing a single quaternary carbon . With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, this heterocyclic scaffold features zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a computed XLogP of 0.6, indicating balanced polarity and a fully rigid spirocyclic core . Commercially available at purities of ≥95–98%, it is classified as a versatile small-molecule building block for medicinal chemistry and chemical biology research .

Why 8-Oxaspiro[4.5]decan-1-one Is Irreplaceable


Spiro[4.5]decanone analogs share the same nominal ring topology but differ critically in the number and placement of oxygen atoms and the position of the carbonyl group. These seemingly minor structural permutations translate into large differences in lipophilicity, hydrogen bond acceptor capacity, and polar surface area, as demonstrated by the quantitative evidence in Section 3. Furthermore, the synthetic accessibility of functionalized derivatives hinges on scaffold-specific methodology—the Prins/pinacol cascade provides a regioselective entry to 7-substituted-8-oxaspiro[4.5]decan-1-ones that is not transferable to other regioisomers [1]. Therefore, substituting 8-oxaspiro[4.5]decan-1-one with another spirocyclic ketone without compensating for altered physicochemical properties or losing the synthetic advantage of the Prins/pinacol route can compromise lead optimization outcomes, increase synthesis costs, and bias structure-activity relationship (SAR) interpretation.

8-Oxaspiro[4.5]decan-1-one Differentiation Evidence


XLogP Comparison: Spiro and Oxaspiro Regioisomers

8-Oxaspiro[4.5]decan-1-one exhibits an XLogP of 0.6 , which is markedly lower than the all-carbon analog spiro[4.5]decan-1-one (XLogP 2.4) [1] and the lactone regioisomers 1-oxaspiro[4.5]decan-2-one (XLogP 1.8) [2] and 2-oxaspiro[4.5]decan-1-one (XLogP 2.2) [3]. The value is essentially identical to 1-oxaspiro[4.5]decan-8-one (XLogP 0.6) [4].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor and TPSA Comparison

8-Oxaspiro[4.5]decan-1-one possesses two hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 26.3 Ų . In contrast, the all-carbon spiro[4.5]decan-1-one has only one HBA and a TPSA of 17.1 Ų [1].

Hydrogen bonding Polar surface area Molecular recognition

Prins/Pinacol Cascade for Scaffold Diversification

A Lewis acid (BF₃·OEt₂)-catalyzed Prins/pinacol cascade reaction enables the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in 75–86% yields from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol [1]. This method is fully regioselective for the 8-oxaspiro[4.5]decan-1-one scaffold and is not applicable to other spiro[4.5]decanone regioisomers without redesign of the cascade precursor.

Synthetic methodology Prins cascade Analog generation

Commercial Purity and Physical Form Comparison

8-Oxaspiro[4.5]decan-1-one is available at a minimum purity of 95% from multiple suppliers , with one supplier offering a higher purity grade of 98% . In contrast, the lactone regioisomer 2-oxaspiro[4.5]decan-1-one is supplied as a crystalline solid with a melting point of 57–58 °C , while 8-oxaspiro[4.5]decan-1-one is described as a liquid or low-melting solid at ambient temperature (boiling point predicted at 267.4±33.0 °C) .

Chemical procurement Purity analysis Vendor comparison

8-Oxaspiro[4.5]decan-1-one Application Scenarios


Fragment-Based Lead Discovery with Low Lipophilicity Cores

Fragment libraries often prioritize scaffolds with XLogP < 1 to maximize aqueous solubility and minimize promiscuity. 8-Oxaspiro[4.5]decan-1-one, with XLogP 0.6 , is exceptionally well-suited for this purpose compared to all-carbon spiro[4.5]decan-1-one (XLogP 2.4) or lactone-type analogs (XLogP 1.8–2.2). Its rigid, three-dimensional architecture contributes to fragment efficiency by providing defined exit vectors for elaboration.

Scaffold-Hopping to Heteroatom Spirocycles

When replacing a monocyclic ketone (e.g., cyclohexanone) or carbocyclic spiroketone with a heteroatom-containing analog, 8-oxaspiro[4.5]decan-1-one offers a predictable increase in TPSA (+9.2 Ų) and HBA count (+1) relative to spiro[4.5]decan-1-one [1]. This quantitative shift in physicochemical parameters allows computational medicinal chemists to precisely forecast solubility, permeability, and target engagement without experimental iteration, streamlining the design-make-test cycle.

Rapid Analog Generation via Prins/Pinacol Chemistry

The regiospecific Prins/pinacol cascade enables the synthesis of diverse 7-substituted-8-oxaspiro[4.5]decan-1-ones in 75–86% yields [2]. This single-step diversification platform is particularly attractive for hit-to-lead programs targeting kinases or epigenetic reader domains where subtle substitution patterns dramatically alter potency and selectivity. No comparable modular diversification strategy exists for 2-oxaspiro- or 1-oxaspiro-regioisomers, making 8-oxaspiro[4.5]decan-1-one the scaffold of choice for rapid SAR exploration.

Property-Driven Library Design for CNS Targets

The combination of XLogP 0.6, TPSA 26.3 Ų, zero rotatable bonds, and zero hydrogen bond donors aligns closely with CNS multiparameter optimization (CNS MPO) guidelines. 8-Oxaspiro[4.5]decan-1-one can serve as a core scaffold for constructing focused libraries that maintain drug-like physicochemical space while exploring vector diversity, reducing the risk of encountering solubility-limited absorption in early ADME profiling versus more lipophilic spiro analogs [1].

Technical Documentation Hub

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